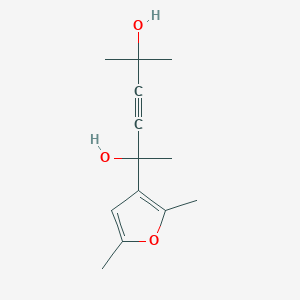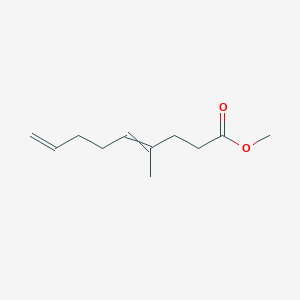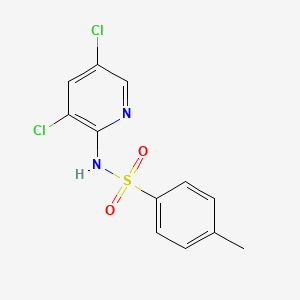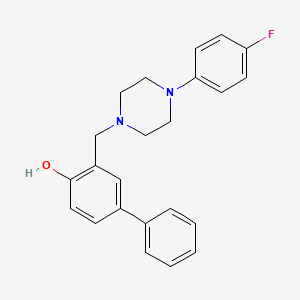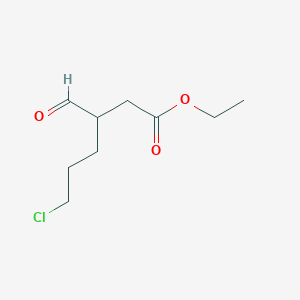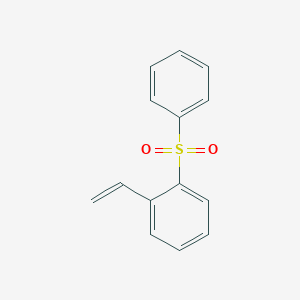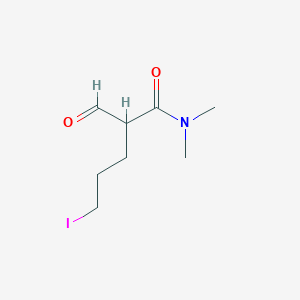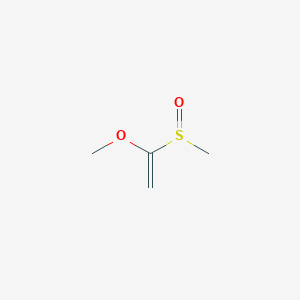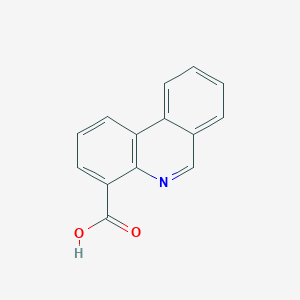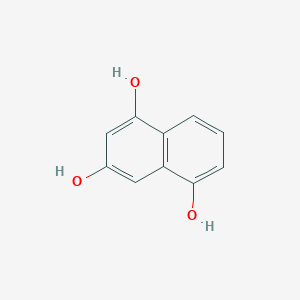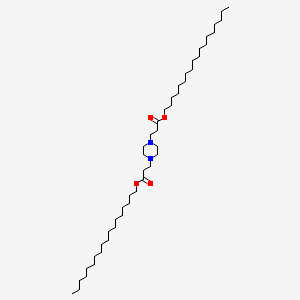
Dioctadecyl 3,3'-(piperazine-1,4-diyl)dipropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is a complex organic compound that features a piperazine ring linked to two long-chain octadecyl groups through propanoate linkers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate typically involves the esterification of 3,3’-(piperazine-1,4-diyl)dipropanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Employed in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
作用機序
The mechanism of action of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes.
類似化合物との比較
Similar Compounds
Dimethyl 3,3’-(piperazine-1,4-diyl)dipropanoate: A similar compound with shorter alkyl chains, used in similar applications but with different physicochemical properties.
3,3’-(Piperazine-1,4-diyl)dipropanoic acid: The parent acid form, used as an intermediate in the synthesis of various derivatives.
Uniqueness
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is unique due to its long octadecyl chains, which impart distinct amphiphilic properties. This makes it particularly effective in applications requiring the stabilization of hydrophobic compounds in aqueous environments.
特性
CAS番号 |
111980-78-0 |
|---|---|
分子式 |
C46H90N2O4 |
分子量 |
735.2 g/mol |
IUPAC名 |
octadecyl 3-[4-(3-octadecoxy-3-oxopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C46H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-51-45(49)35-37-47-39-41-48(42-40-47)38-36-46(50)52-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChIキー |
RZKVVRUHAVARMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
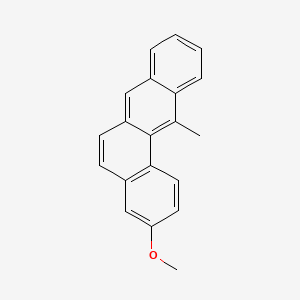
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
